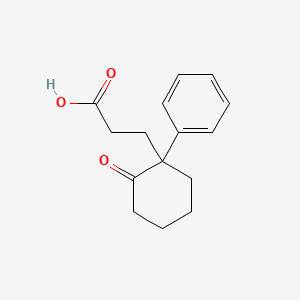

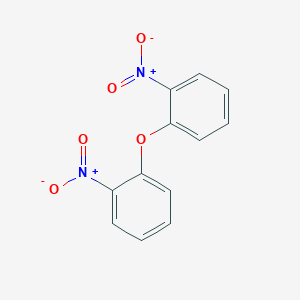

![molecular formula C16H28N2 B3023558 [(2-Piperidin-1-yl-2-adamantyl)methyl]amine CAS No. 924849-12-7](/img/structure/B3023558.png)

[(2-Piperidin-1-yl-2-adamantyl)methyl]amine

Übersicht

Beschreibung

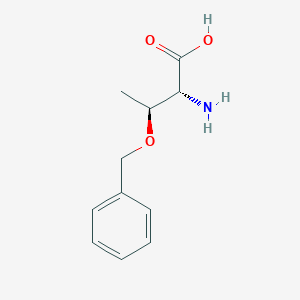

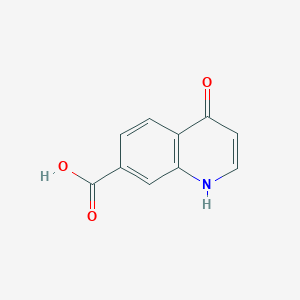

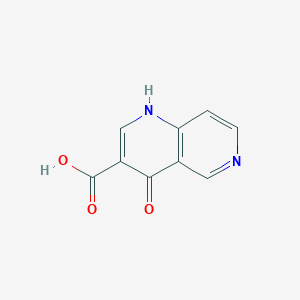

[(2-Piperidin-1-yl-2-adamantyl)methyl]amine is a compound that features a piperidine ring and an adamantyl group. These structural elements are known for their significance in medicinal chemistry due to their presence in various biologically active molecules. The adamantyl group, in particular, is a bulky, lipophilic moiety that can enhance the pharmacokinetic properties of pharmaceuticals. Piperidine is a heterocyclic amine that is often involved in drug design due to its ability to interact with biological targets.

Synthesis Analysis

The synthesis of related adamantyl-substituted azacycles has been explored, with a focus on their potential antiviral activity. For instance, the synthesis of 2-(2-adamantyl)piperidines and related compounds has been reported to show potency against influenza A virus . The synthesis involves incorporating the adamantyl group into a saturated nitrogen heterocycle, which is a key structural feature for retaining antiviral activity. The synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for the diabetes medication Repaglinide, involves a Grignard reaction followed by oxidation, piperidine substitution, oximation, and reduction . This process highlights the complexity and the environmental considerations in synthesizing piperidine-containing compounds.

Molecular Structure Analysis

The molecular structure of adamantyl-substituted compounds has been characterized using NMR spectroscopy and molecular mechanics calculations . These studies have revealed that the parent structures adopt a fixed trans conformation around the C2-C2' bond, which is crucial for their biological activity. The distance between the nitrogen and adamantyl pharmacophoric groups varies, suggesting that the M2 receptor site can accommodate different sizes and orientations of lipophilic cages .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of a novel functionalized triazoline-3-thione compound with substituted piperazine and adamantyl substituents have been investigated using quantum chemical calculations . The study provides insights into the energy, geometrical structure, and vibrational wavenumbers of the molecule. The electric dipole moment, polarizability, and first static hyperpolarizability of the compound have also been examined, which are important for understanding the interaction of the molecule with electromagnetic fields and its potential nonlinear optical properties . The HOMO, LUMO, and molecular electrostatic potential map have been used to elucidate the molecular properties, which are essential for predicting the reactivity and interaction of the molecule with biological targets .

Zukünftige Richtungen

The future directions in the research of piperidine derivatives like “[(2-Piperidin-1-yl-2-adamantyl)methyl]amine” could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This could help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes . More research is needed to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their wide range of pharmacological applications .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely, influencing their bioavailability and therapeutic effects .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, influencing various cellular processes .

Eigenschaften

IUPAC Name |

(2-piperidin-1-yl-2-adamantyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2/c17-11-16(18-4-2-1-3-5-18)14-7-12-6-13(9-14)10-15(16)8-12/h12-15H,1-11,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGLQLSXVRKAEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(C3CC4CC(C3)CC2C4)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Piperidin-1-yl-2-adamantyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.